1-(1-Adamantyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-15(9-14-1)13-6-10-3-11(7-13)5-12(4-10)8-13/h1-2,9-12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXDQVZZXNUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877267 | |
| Record name | 1-(1-IMIDAZOLYL)ADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69380-11-6 | |
| Record name | NSC283155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-IMIDAZOLYL)ADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Adamantyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 1 Adamantyl Imidazole and Its Derivatives
Chemo- and Regioselective Synthesis Approaches for the Imidazole (B134444) Core.nih.govsmolecule.com
The selective synthesis of specific isomers of adamantyl-substituted imidazoles is crucial for their application in various fields. nih.gov Controlling the position of the adamantyl group on the imidazole ring (chemo- and regioselectivity) is a key challenge addressed by several synthetic strategies.
Direct Alkylation and Nucleophilic Substitution Routes.nih.govsmolecule.comnih.gov
Direct alkylation of the imidazole ring with an adamantyl source is a common method for synthesizing 1-(1-adamantyl)imidazole. evitachem.com This typically involves a nucleophilic substitution reaction where the nitrogen atom of the imidazole acts as a nucleophile, attacking an electrophilic adamantyl derivative. smolecule.comevitachem.com
One approach involves the reaction of imidazole with 1-bromoadamantane. semanticscholar.org Another method utilizes 1,3-dehydroadamantane, which reacts directly with N-unsubstituted 1H-imidazoles to introduce the adamantyl group. researchgate.net The reactivity of these direct alkylation methods can be influenced by the specific adamantyl precursor and the reaction conditions employed.
The synthesis of N-arylimidazole derivatives can be achieved through cross-coupling reactions between imidazole and aryl halides. biomedres.us While not a direct adamantylation, this highlights the versatility of nucleophilic substitution reactions on the imidazole core. The use of catalysts, such as palladium complexes, can facilitate these transformations. nih.govbiomedres.us
Multi-Step Synthetic Strategies from Precursor Compounds.nih.govresearchgate.net
Multi-step syntheses offer greater control over the final structure of adamantyl-imidazole derivatives. These strategies often involve the construction of the imidazole ring from acyclic precursors that already contain the adamantyl moiety or are designed for its later introduction.
One such strategy involves the condensation of α-hydroxyiminoketones with imines to form imidazole N-oxides, which are then deoxygenated to yield polysubstituted imidazoles. acs.org This method allows for the preparation of complex imidazole derivatives with excellent control over the substitution pattern. acs.org Another approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and imines to produce polysubstituted imidazoles. organic-chemistry.org
Multicomponent reactions (MCRs) provide an efficient route to complex imidazole derivatives in a single step. researchgate.netmdpi.com For example, the Groebke-Blackburn-Bienz (GBB) reaction involves the condensation of an aldehyde, an isocyanide, and an amidine to form substituted imidazoles. ijpsjournal.com These methods are highly valued for their atom economy and ability to generate diverse molecular frameworks. ijpsjournal.com
Development of Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles aims to make the synthesis of this compound and its derivatives more environmentally friendly. sigmaaldrich.comscispace.com This involves using safer solvents, reducing waste, and improving energy efficiency. sigmaaldrich.comnih.gov
Key principles of green chemistry relevant to adamantyl-imidazole synthesis include:
Waste Prevention: Designing syntheses to minimize the formation of byproducts. sigmaaldrich.comnih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents: Employing environmentally benign solvents like water or bio-based solvents, or even conducting reactions without a solvent. nih.gov
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. scispace.comacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. sigmaaldrich.com
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps to reduce reagent use and waste generation. scispace.comacs.org
One practical application of these principles is the use of microwave-assisted synthesis, which can accelerate reactions and reduce energy consumption. biomedpharmajournal.orgcem.com Additionally, the use of water as a solvent is gaining interest due to its non-toxic and non-flammable nature. nih.gov One-pot syntheses and multicomponent reactions also align with green chemistry goals by reducing the number of steps and purification processes required. nih.gov
Optimization of Reaction Conditions and Yields.nih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. acs.org This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.
A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant. acs.org For more complex systems, Design of Experiments (DoE) can be employed to systematically explore the effects of multiple variables and their interactions. acs.org
For instance, in the synthesis of N-aryl imidazoles, the choice of catalyst and base can significantly impact the reaction yield. biomedres.usrsc.org In some cases, increasing the amount of a reagent or raising the reaction temperature can improve yields, but may also lead to the formation of impurities. acs.org Therefore, a careful balance must be struck to achieve the optimal outcome. The use of microwave irradiation has also been shown to improve yields and reduce reaction times in some imidazole syntheses. mdpi.comcem.com
Table 1: Factors Influencing Reaction Optimization
| Factor | Description | Potential Impact on Yield and Purity |
| Temperature | The heat at which the reaction is conducted. | Can increase reaction rate but may also lead to decomposition or side reactions. |
| Solvent | The medium in which the reaction takes place. | Can affect solubility of reactants, reaction rate, and product stability. |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Can significantly improve reaction efficiency and selectivity. The choice of catalyst is crucial. |
| Base/Acid | Additives that can facilitate the reaction by deprotonating or protonating reactants. | The type and amount of base or acid can influence the reaction pathway and yield. |
| Reagent Concentration | The amount of reactants used in the reaction. | Can affect the reaction rate and the formation of byproducts. |
| Reaction Time | The duration of the reaction. | Insufficient time may lead to incomplete reaction, while excessive time can result in product degradation. |
Novel Precursors and Synthetic Building Blocks in Compound Assembly.researchgate.netresearchgate.netevitachem.com
The development of novel precursors and building blocks is essential for expanding the diversity of accessible this compound derivatives. mdpi.com These building blocks can be designed to incorporate specific functionalities or to facilitate particular synthetic transformations.
One example of a novel precursor is 1,3-dehydroadamantane, which serves as a reactive source for the adamantyl group in reactions with various substrates, including imidazoles. researchgate.net Another approach involves using adamantane-bearing benzylamines as building blocks for supramolecular components. researchgate.net
The use of functionalized building blocks allows for the de novo construction of target molecules. mdpi.com For example, amino acids can serve as trifunctional hubs in the synthesis of complex molecules. mdpi.com In the context of imidazole synthesis, α-hydroxyiminoketones and imines are valuable precursors for constructing the imidazole ring with a high degree of control over the substitution pattern. acs.org The synthesis of 2-(1-adamantyl)imidazole (B3429768) can be achieved using 1-adamantylamine, glyoxal (B1671930), and ammonium (B1175870) acetate (B1210297) in a modified Debus-Radziszewski reaction. evitachem.com
Protecting Group Strategies (e.g., SEM-Switch) for Regioselectivity.smolecule.com
Protecting groups are temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. jocpr.comnumberanalytics.com This strategy is crucial for achieving regioselectivity in the synthesis of complex molecules like substituted imidazoles. nih.govjocpr.com
A key challenge in imidazole chemistry is controlling the position of substitution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a particularly useful protecting group for the imidazole nitrogen. nih.govnih.gov The "SEM-switch" is an innovative strategy that involves the transposition of the SEM group from the N-1 to the N-3 position of the imidazole ring. nih.govnih.gov This transposition allows for the selective functionalization of the C-4 position, which is typically less reactive. nih.govnih.gov
Table 2: Common Protecting Groups in Organic Synthesis
| Protecting Group | Functional Group Protected | Common Introduction Conditions | Common Removal Conditions |
| tert-Butoxycarbonyl (Boc) | Amines | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Trifluoroacetic acid (TFA) |
| Benzyl (Bn) | Alcohols, Amines | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBS) | Alcohols | TBS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Imidazole Nitrogen | SEM-Cl, base | Trifluoroacetic acid (TFA) or TBAF |
Elucidation of Advanced Structural Characteristics and Conformations
X-ray Crystallographic Analysis of Solid-State Structures
While a dedicated crystal structure for the unsubstituted 1-(1-Adamantyl)imidazole is not prominently available in the reviewed literature, extensive X-ray crystallographic data on closely related derivatives provide significant insights into its solid-state characteristics. Structures such as 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone and 1,3-Bis(1-adamantyl)imidazolium salts serve as excellent models for deducing the fundamental structural parameters.
Across various crystallographically characterized adamantyl-imidazole derivatives, the core structural features of the two principal moieties remain consistent. The imidazole (B134444) ring consistently exhibits a high degree of planarity, a characteristic feature of aromatic heterocyclic systems. This planarity is essential for its electronic and intermolecular interaction capabilities.
The adamantyl group, a diamondoid cage structure, invariably adopts a rigid chair conformation for its constituent cyclohexane (B81311) rings. This inherent rigidity makes it a sterically demanding and predictable substituent, often used in medicinal chemistry to provide a bulky, lipophilic anchor. In the crystal structure of 1,3-Bis(1-adamantyl)imidazolium tetrachloridoferrate(III), the cyclohexane rings of the adamantyl groups maintain their standard chair conformations. acs.org Similarly, in complexes involving adamantyl-containing ligands, the adamantane (B196018) cage is noted for consisting of three fused cyclohexane rings in nearly ideal chair conformations. nih.gov
The solid-state packing of adamantyl-imidazole derivatives is governed by a network of non-covalent interactions. The nature of these interactions depends on the specific functional groups present in the molecule. For the parent this compound, the primary interactions would involve the imidazole nitrogen atoms and the C-H bonds of both the adamantyl and imidazole moieties.
In related structures, hydrogen bonding is a dominant organizational force. For instance, in derivatives with hydroxyl groups, strong intermolecular O–H···N hydrogen bonds are observed, often leading to the formation of centrosymmetric dimers or extended chains. rsc.org The imine nitrogen of the imidazole ring acts as a hydrogen bond acceptor. scielo.br Even in the absence of strong donors like -OH or -NH, weaker C-H···N and C-H···O interactions contribute to the crystal packing.
Furthermore, C-H⋯π interactions are frequently observed, where C-H bonds from the adamantyl group or adjacent molecules interact with the π-system of the imidazole ring. rsc.orgrsc.org These interactions, along with π-π stacking between imidazole rings in some derivatives, are crucial for the formation of stable three-dimensional supramolecular architectures. uni-giessen.demdpi.comchemicalbook.com In the crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, C–H···π interactions link hydrogen-bonded dimers into columns. rsc.org
Table 1: Common Intermolecular Interactions in Adamantyl-Imidazole Derivatives
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |
| Hydrogen Bonding | O-H, N-H | Imidazole Nitrogen | Formation of dimers, chains, and sheets | rsc.orgscielo.br |
| C-H···π Interaction | Adamantyl C-H | Imidazole π-system | Linking molecules into higher-order structures | rsc.orgrsc.org |
| π-π Stacking | Imidazole π-system | Imidazole π-system | Formation of layered motifs | uni-giessen.dechemicalbook.com |
Conformational Analysis and Stereochemical Considerations
The key stereochemical feature of this compound is the conformation around the single bond connecting the adamantyl C1 atom to the imidazole N1 atom. Rotation around this bond is possible, but it is significantly influenced by the steric bulk of the adamantyl group. acs.orglibretexts.orgwindows.netwashington.eduscribd.com
X-ray data from related structures show that the adamantyl group is typically oriented to minimize steric clash with the imidazole ring. The dihedral angle, which describes the twist between the plane of the imidazole ring and a plane defined by the adamantyl cage, is a critical parameter. In the crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the benzene (B151609) and imidazole rings is a significant 84.53 (5)°. rsc.org While this involves a benzene ring, it highlights the tendency for large substituents to adopt a twisted conformation relative to the imidazole ring. The substantial size of the adamantyl group restricts free rotation, leading to a limited set of preferred, low-energy conformations in both solid and solution states. This steric hindrance can lead to atropisomerism (axial chirality) in more substituted or sterically hindered analogs. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules. scielo.brmdpi.comsemanticscholar.orgtandfonline.com While specific MD studies focusing solely on this compound were not identified, research on related systems demonstrates the utility of this approach.
MD simulations have been employed to study the binding of adamantane derivatives to biological targets, such as the influenza M2 channel. uni-giessen.de These simulations help to understand how the adamantyl group orients itself within binding pockets and assess the stability of the ligand-protein complex. uni-giessen.desemanticscholar.org For molecules containing imidazole, MD simulations can reveal the stability of different conformations, the dynamics of intermolecular interactions like hydrogen bonding, and the energy barriers associated with rotation around key bonds. mdpi.comnih.gov Such simulations on this compound would be valuable for mapping its conformational free-energy landscape, identifying the most stable rotamers, and quantifying the energy barrier for rotation around the adamantyl-imidazole bond.
Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the structure and dynamics of molecules in solution. acs.orgnih.gov For this compound and its derivatives, ¹H and ¹³C NMR spectra provide definitive confirmation of the structure and insights into the electronic environment of the nuclei. rsc.orgsemanticscholar.orgd-nb.info
The ¹H NMR spectrum of 1-(1-adamantyl)-1H-imidazole would be expected to show characteristic signals for the imidazole protons and the adamantyl protons. In adamantyl derivatives, the protons of the adamantyl cage typically appear as distinct groups of signals, often broad, corresponding to the different chemical environments of the CH and CH₂ groups. semanticscholar.org For example, in 1-Adamantyl-4,5-dimethyl-1H-imidazole 3-oxide, the adamantyl protons appear as a broad singlet (3H), a doublet (6H), and an AB-like system (6H). semanticscholar.org The imidazole protons would appear as singlets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides further confirmation, with distinct resonances for the carbons of the imidazole ring and the adamantyl cage. chemicalbook.comd-nb.info The chemical shifts are sensitive to the substitution pattern and the electronic effects within the molecule. Temperature-dependent NMR studies could also provide information on the dynamics, such as the rate of rotation around the C-N bond, by observing the broadening and coalescence of signals at different temperatures. acs.org
Table 2: Representative NMR Data for an Adamantyl-Imidazole Derivative (Data for 2-methyl-4-(1-adamantyl)-1H-imidazole) rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H NMR | 1.60 | d, 3H |
| 1.84 | m, 6H, Adamantane | |
| 2.10 | m, 3H, Adamantane | |
| 2.23 | m, 6H, Adamantane | |
| ¹³C NMR | 9.81 | - |
| (Aceton-d6) | 49.57 | - |
| 122.79 | - | |
| ...and others | - |
Reactivity Profiles and Mechanistic Investigations of 1 1 Adamantyl Imidazole
Protonation Equilibria and Basicity Studies
The basicity of imidazole (B134444) and its derivatives is a fundamental property that governs their behavior in chemical and biological systems. The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) is available for protonation. The basicity of these compounds can be quantified by their pKa values, which represent the pH at which the compound is 50% protonated. mdpi.com In the gas phase, basicity is often discussed in terms of proton affinity (PA) and gas-phase basicity (GB). mdpi.com
Studies on related N-heterocyclic carbenes (NHCs) have shown that bulky substituents can stabilize the corresponding imidazolium (B1220033) ion, which is the conjugate acid. rsc.org For example, the gas-phase basicity of 1,3-di-(1-adamantyl)imidazol-2-ylidene has been a subject of interest, indicating the importance of the adamantyl group in modulating electronic properties. semanticscholar.orgrsc.org
Alkylation Reactions and Nucleophilicity at Imidazole Nitrogen
The N-3 atom of 1-(1-adamantyl)imidazole possesses a nucleophilic lone pair of electrons, making it susceptible to alkylation reactions. evitachem.com The kinetics of such reactions are a measure of the compound's nucleophilicity. Studies on the reactions of various imidazoles with electrophiles like benzhydrylium ions have been used to determine their nucleophilicity parameters. rsc.org Imidazoles are generally less nucleophilic than amines like DMAP or DABCO. rsc.org
In the context of this compound, its N-oxide derivative has been shown to undergo smooth alkylation with reagents like 1-bromopentane (B41390) and 1-bromododecane, leading to the formation of 1-adamantyl-3-alkoxyimidazolium salts. beilstein-journals.org This demonstrates the accessibility and reactivity of the N-3 position for quaternization, even with the bulky adamantyl group at N-1. The reaction of this compound itself with alkylating agents would be expected to proceed similarly, yielding 1-(1-adamantyl)-3-alkylimidazolium salts.
The adamantylation of azoles can also be achieved through oxidative methods, for instance, using 1-iodoadamantane (B1585816) in the presence of an oxidizing agent. researchgate.net This process is suitable for azoles with pKBH+ values up to 2.26. researchgate.net
Deoxygenation Reactions of Imidazole N-Oxide Derivatives
Imidazole N-oxides are versatile intermediates in organic synthesis. The deoxygenation of this compound N-oxide derivatives has been explored as a route to functionalized imidazoles. beilstein-journals.orgnih.gov For instance, treatment of 1-(adamantyloxy)imidazole 3-oxides with Raney-Ni can afford the corresponding deoxygenated imidazole derivatives without cleaving the N(1)-O bond. grafiati.comuni-giessen.de
An interesting case of unexpected deoxygenation has been observed in the reaction of 4-acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide with 2,2,4,4-tetramethylcyclobutane-1,3-dithione. uzh.chclockss.org Instead of the expected sulfur-transfer reaction to form an imidazole-2-thione, the deoxygenated imidazole was the major product. clockss.org This unusual reactivity is attributed to the presence of both a bulky 1-adamantyl group at N(1) and an electron-withdrawing substituent at C(4), which favors a different reaction pathway. uzh.chclockss.org
Deoxygenative functionalization has also been achieved in transition-metal-free coupling reactions of 2H-imidazole 1-oxides with various nucleophiles. nih.gov These reactions proceed via an "addition-elimination" mechanism. nih.gov
Sulfur Transfer Reactions via Carbene Intermediates
N-Heterocyclic carbenes (NHCs) derived from imidazolium salts are powerful tools in organocatalysis. The in-situ generation of an imidazol-2-ylidene from a 1,3-di(adamantyloxy)-1H-imidazolium bromide, followed by trapping with elemental sulfur, yields the corresponding 1,3-dihydro-2H-imidazole-2-thione. uni-giessen.de This demonstrates a sulfur transfer reaction mediated by a carbene intermediate.
In a related context, the reaction of 1,4,5-trisubstituted imidazole 3-oxides with 2,2,4,4-tetramethylcyclobutane-1,3-dithione typically results in imidazole-2-thiones through a sulfur-transfer reaction. clockss.org This process is believed to proceed via a [2+3] cycloaddition mechanism. clockss.org However, as mentioned previously, the presence of a bulky 1-adamantyl group can alter this reactivity, leading to deoxygenation instead. uzh.chclockss.org The reaction of 1-(adamantyloxy)imidazole 3-oxides with the same dithione can also produce imidazole-2-thiones. beilstein-journals.orggrafiati.com
The formation of sulfur-rich heterocycles can also be achieved through the reaction of thioketones with elemental sulfur, sometimes involving thiocarbonyl ylide intermediates. mdpi.comuzh.ch The study of these reactions provides insight into the fundamental processes of sulfur transfer.
C-H Bond Activation and Functionalization Pathways
C-H bond activation is a powerful strategy for the direct functionalization of organic molecules, allowing for the conversion of inexpensive starting materials into more valuable products. mt.com In the context of imidazoles, all three C-H bonds of the imidazole core can be selectively arylated through sequential palladium-catalyzed reactions. nih.gov
While direct C-H activation of the adamantyl group in this compound is not explicitly detailed in the provided results, the reactivity of a related N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene, has been shown to result in an unusual C-H bond activation. rsc.org Furthermore, palladium-catalyzed alkylation of indoles has been achieved via C-H bond activation of a tertiary amine, followed by migration of the alkyl group. researchgate.net
The functionalization of the imidazole ring itself is a well-established field. For example, transition-metal-catalyzed C-H activation has been used for the arylation, alkenylation, and alkylation of indoles. researchgate.netnih.gov These methods often rely on directing groups to achieve regioselectivity. nih.gov
Comparative Reactivity Studies with Non-Adamantyl Analogs
The unique properties of the adamantyl group often lead to different reactivity compared to less bulky or less lipophilic substituents. A study comparing the properties of 1-(adamantyloxy)imidazole 3-oxides with their 1-adamantyl analogues has been conducted. beilstein-journals.org This research aimed to synthesize and compare the characteristics of these two classes of compounds. beilstein-journals.org
In the context of antiviral activity, 1-adamantyl imidazoles have been identified as active agents. nih.gov Comparative studies of adamantane (B196018) derivatives with their "non-adamantyl" analogs often highlight significant differences in properties like lipophilicity, which can in turn affect biological activity. nih.gov
The unexpected deoxygenation reaction of 4-acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide, in contrast to the typical sulfur-transfer reaction seen with less bulky N-substituents, provides a clear example of how the adamantyl group can dramatically alter the course of a reaction. clockss.org
Synthesis and Characterization of Derivatives and Analogs of 1 1 Adamantyl Imidazole
Modification of the Imidazole (B134444) Ring System (e.g., substitution patterns)
The imidazole ring of 1-(1-adamantyl)imidazole offers multiple sites for substitution, allowing for the introduction of various functional groups that can alter its electronic properties, reactivity, and coordination behavior. A significant area of research has been the synthesis of imidazole N-oxides, which serve as versatile intermediates.
One effective strategy involves the condensation of α-hydroxyiminoketones with N-(adamantyloxy)formaldimine. nih.gov This method provides straightforward access to a class of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides. nih.gov These N-oxides can be further transformed; for instance, they react with 2,2,4,4-tetramethylcyclobutane-1,3-dithione to yield the corresponding 1-(adamantyloxy)imidazol-2-thiones or with acetic anhydride (B1165640) to form 1-(adamantyloxy)imidazol-2-ones. nih.gov
Furthermore, these N-oxide derivatives can undergo deoxygenation. Treatment with Raney Nickel, for example, affords the corresponding 1-(adamantyloxy)imidazole derivatives, preserving the N(1)–O bond. nih.gov This multi-step approach allows for controlled and diverse functionalization of the imidazole core while retaining the adamantyl group.
| Derivative Name | Synthetic Precursor | Key Reagent/Reaction | Reference |
|---|---|---|---|
| 1-(Adamantyloxy)imidazole 3-oxides | α-hydroxyiminoketones | Condensation with N-(adamantyloxy)formaldimine | nih.gov |
| 1-(Adamantyloxy)imidazol-2-thiones | 1-(Adamantyloxy)imidazole 3-oxides | Reaction with 2,2,4,4-tetramethylcyclobutane-1,3-dithione | nih.gov |
| 1-(Adamantyloxy)imidazol-2-ones | 1-(Adamantyloxy)imidazole 3-oxides | Isomerization with acetic acid anhydride | nih.gov |
| 1-(Adamantyloxy)imidazoles | 1-(Adamantyloxy)imidazole 3-oxides | Deoxygenation with Raney-Ni | nih.gov |
| 2-(1-Adamantyl)benzimidazole | Benzimidazole | Homolytic substitution with adamantyl radical | nih.gov |
Functionalization of the Adamantane (B196018) Cage
The adamantane cage is characterized by its high thermodynamic stability and strong C-H bonds, making functionalization challenging. However, its modification is desirable for introducing new properties or attachment points. Radical-based functionalization reactions are a primary method for directly converting the diamondoid C-H bonds into C-C or C-heteroatom bonds. rsc.org
These reactions typically proceed via radical intermediates, which exhibit unique stability at the bridgehead positions of the adamantane structure. rsc.org Methods such as oxidative decarboxylation of adamantane carboxylic acid can generate adamantyl radicals, which can then be used in substitution reactions on other heterocycles. nih.gov While direct functionalization of the cage in a pre-formed this compound is less common, the principles of adamantane chemistry suggest that the tertiary C-H bonds of the cage are potential sites for radical-mediated reactions. rsc.org
Another approach involves using pre-functionalized adamantane derivatives as building blocks. For example, adamantyloxyamine can be prepared and used to synthesize 1-(adamantyloxy)imidazole derivatives, effectively introducing an oxygen atom linker to the cage. nih.gov Similarly, using 1-adamantanemethylamine (B102523) to functionalize a benzimidazolium scaffold demonstrates the strategy of building the desired molecule from a modified adamantane unit. nih.gov The high lipophilicity of the adamantyl group also makes it a key component in the design of supramolecular systems, where it can act as a guest moiety. pensoft.net
Design and Synthesis of Multi-Adamantyl Imidazole Systems
The introduction of a second adamantyl group onto the imidazole ring, typically at the N-3 position, leads to the formation of 1,3-di(1-adamantyl)imidazolium salts. These symmetrical systems are of significant interest, primarily as precursors to bulky N-heterocyclic carbenes (NHCs). researchgate.netrsc.org
The synthesis of these multi-adamantyl systems generally follows standard procedures for creating imidazolium (B1220033) salts. A common route is the alkylation or arylation of an N-substituted imidazole. For example, adamantyloxyamine can react with glyoxal (B1671930) and formaldehyde (B43269) in the presence of hydrobromic acid to yield symmetric 1,3-di(adamantyloxy)-1H-imidazolium bromide in good yield. nih.gov The direct synthesis of 1,3-di(1-adamantyl)imidazolium salts involves a multi-step process, often starting with the condensation of glyoxal, adamantylamine, and formaldehyde to form the imidazolium ring structure. google.com The resulting 1,3-di(1-adamantyl)imidazolium cation is a key precursor for one of the bulkiest known NHCs. chemicalbook.comnih.gov
| Compound Name | Core Structure | Significance | Reference |
|---|---|---|---|
| 1,3-Di(1-adamantyl)imidazolium Tetrafluoroborate | Imidazolium Salt | Precursor to a bulky NHC; used in ionic liquids. | polycil.co.uk |
| 1,3-Di(adamantyloxy)-1H-imidazolium Bromide | Imidazolium Salt | Symmetrically substituted precursor to dialkoxy NHCs. | nih.gov |
| 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd) | N-Heterocyclic Carbene (NHC) | A highly stable and sterically demanding free carbene. | researchgate.netrsc.orgchemicalbook.comnih.gov |
Structure-Reactivity and Structure-Property Relationships in Derivatives
The unique structural features of the adamantyl group—namely its significant steric bulk, rigidity, and lipophilicity—profoundly influence the properties and reactivity of the attached imidazole moiety.
Steric Hindrance: The voluminous adamantyl group provides substantial steric shielding. In the context of NHCs like 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), this bulk is crucial for stabilizing the reactive carbene center and also influences the coordination geometry and reactivity of its metal complexes.
Lipophilicity: As a hydrocarbon cage, the adamantyl group is highly lipophilic, which increases the solubility of its derivatives in nonpolar organic solvents and influences intermolecular interactions in the solid state.
Electronic Effects: While primarily a sterically-demanding group, the adamantyl substituent can have subtle electronic effects. It is generally considered an electron-donating group through induction. In studies of adamantyl-modified benzimidazolium salts, it was postulated that appending the group would have a minimal electronic effect on the eventual metal center in an NHC complex, allowing for modification without significantly altering the catalyst's core electronic nature. nih.gov
| Structural Feature | Resulting Property/Effect | Application/Implication | Reference |
|---|---|---|---|
| Bulky Adamantyl Group(s) | High steric hindrance | Stabilization of reactive species (e.g., NHCs), control of coordination environment. | |
| Rigid Hydrocarbon Cage | High lipophilicity | Increased solubility in nonpolar solvents, influences supramolecular assembly. | |
| Functional Groups on Imidazole Ring (e.g., -OH) | Enables hydrogen bonding | Dictates crystal packing and formation of dimers or extended chains. | |
| Imidazolium Salt Formation | Creation of ionic liquid properties | Potential use as thermally stable solvents or catalysts. | oatext.com |
N-Heterocyclic Carbene (NHC) Precursors and Their Isolation
Imidazolium salts are the direct precursors to N-heterocyclic carbenes. The synthesis of 1,3-di(1-adamantyl)imidazolium chloride is a key step toward isolating one of the most sterically hindered and stable NHCs, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd).
The general synthesis of these precursors involves the formation of the imidazolium ring by reacting a diimine compound with paraformaldehyde and a protic acid, which provides the C2 carbon of the heterocyclic ring. google.com For the di-adamantyl derivative, this involves a multi-component reaction between adamantylamine, glyoxal, and formaldehyde.
The isolation of the free NHC is achieved by deprotonating the imidazolium salt at the C2 position. This requires a strong, non-nucleophilic base. The reaction is typically carried out under an inert atmosphere due to the reactivity of the free carbene. For example, 1,3-di(adamantyloxy)-1H-imidazolium bromide can be deprotonated with triethylamine (B128534) in situ to generate the corresponding imidazol-2-ylidene, which can then be trapped with elemental sulfur to form a stable imidazole-2-thione. nih.gov The free 1,3-di(1-adamantyl)imidazol-2-ylidene has been successfully synthesized and isolated as a stable, crystalline solid, which has allowed for extensive studies of its reactivity, including unusual C-H bond activations. researchgate.netrsc.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of adamantane-containing imidazole (B134444) derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a range of properties. mdpi.commdpi.comacs.org These calculations have been instrumental in understanding the influence of the bulky adamantyl group on the imidazole ring. The adamantyl moiety, a rigid and sterically demanding group, significantly affects the molecule's conformation and electronic distribution. evitachem.com
Structural optimization using DFT reveals that the bond lengths and angles within the adamantyl and imidazole moieties are generally in good agreement with experimental data where available. mdpi.com For instance, the C-C bond lengths within the adamantane (B196018) cage are typically calculated to be within the characteristic range of 1.53–1.55 Å. mdpi.com The planarity of the imidazole ring is also a key feature confirmed by these calculations. researchgate.net
DFT methods are also employed to calculate various electronic properties, including dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to external electric fields and its potential in nonlinear optics. physchemres.org The choice of functional and basis set can influence the accuracy of these predictions, with hybrid functionals often providing a good balance between computational cost and accuracy for such systems. mdpi.com Furthermore, dispersion-corrected DFT methods are increasingly used to accurately model the non-covalent interactions that are significant in these molecules, particularly the van der Waals forces involving the adamantyl group. acs.org
Molecular Orbital Analysis (e.g., HOMO-LUMO) and Bonding Characteristics
Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding the chemical reactivity and electronic properties of 1-(1-adamantyl)imidazole. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. irjweb.comnih.gov
For adamantane-imidazole systems, DFT calculations show that the HOMO and LUMO are often localized on different parts of the molecule. physchemres.org Typically, the HOMO is distributed over the electron-rich imidazole ring, while the LUMO may be located on the imidazole or influenced by substituents. The energy of the HOMO is indicative of the ionization potential, while the LUMO energy relates to the electron affinity.
The HOMO-LUMO energy gap is a key descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com This gap can be tuned by introducing different substituents on the imidazole or adamantane moieties. The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. irjweb.com
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the bonding characteristics of this compound. mdpi.com NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular and intermolecular interactions. acs.orgmdpi.com This analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure and stability. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound, providing valuable support for experimental characterization. mdpi.comnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra for adamantyl-imidazole derivatives generally show good correlation with experimental data, aiding in the assignment of complex spectra. mdpi.commdpi.com
IR Spectroscopy: Theoretical calculations of infrared (IR) spectra are performed by computing the vibrational frequencies and their corresponding intensities. mdpi.com These calculations help in assigning the vibrational modes observed in experimental FTIR spectra. To improve the agreement with experimental values, calculated frequencies are often scaled using empirical scaling factors to account for anharmonicity and other systematic errors in the computational methods. acs.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths. mdpi.com These calculations are crucial for understanding the electronic transitions, often corresponding to π→π* and n→π* transitions within the imidazole ring, and how they are influenced by the adamantyl substituent. mdpi.com The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predicted UV-Vis spectra. mdpi.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, primarily using DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving adamantane and imidazole derivatives. biorxiv.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, providing a detailed, step-by-step understanding of how a reaction proceeds. acs.org
For instance, computational studies have been used to investigate the binding mechanisms of adamantane-containing molecules to biological targets. biorxiv.orgnih.gov These studies can model the interactions between the ligand and the active site of a protein, revealing key binding modes and the energetics of the process. nih.gov This information is invaluable for understanding the molecule's biological activity and for the rational design of more potent derivatives.
In the context of synthesis, computational modeling can help to understand the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable route can be predicted. For example, in the functionalization of the adamantane or imidazole core, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov
Furthermore, computational studies can shed light on the role of catalysts in reactions involving these compounds. By modeling the catalytic cycle, researchers can understand how the catalyst facilitates the reaction, lowers the activation energy, and influences the product distribution. smolecule.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comuni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. Green areas denote neutral potential. irjweb.com
For this compound, MEP analysis reveals distinct regions of reactivity. The nitrogen atoms of the imidazole ring are generally the most electron-rich sites, appearing as red or yellow regions on the MEP map. uni-muenchen.de This indicates their susceptibility to protonation and coordination with metal ions. The hydrogen atoms, particularly those attached to the imidazole ring, are typically electron-deficient and are represented by blue regions, making them potential sites for hydrogen bonding. mdpi.com
The bulky and non-polar adamantyl group generally shows a neutral or slightly positive potential, reflecting its hydrophobic character. The MEP map provides a clear visual representation of how the electron-donating or withdrawing nature of substituents can alter the charge distribution and, consequently, the reactivity of the molecule. mdpi.com This information is particularly useful in drug design for understanding ligand-receptor interactions. semanticscholar.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.comacs.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts. scirp.org
For adamantane-imidazole derivatives, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that govern the crystal packing. These interactions typically include:
C-H···π interactions: Interactions between the C-H bonds of the adamantyl group and the π-system of the imidazole ring are also observed. mdpi.com
N···H and C-H···N hydrogen bonds: These are crucial interactions involving the nitrogen atoms of the imidazole ring and hydrogen atoms from neighboring molecules, often playing a key role in the formation of supramolecular assemblies. nih.govmdpi.com
Advanced Spectroscopic Investigations and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-(1-adamantyl)imidazole. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the adamantyl and imidazole (B134444) moieties.
In the ¹H NMR spectrum of this compound, the protons of the adamantyl cage typically appear as a set of broad multiplets in the upfield region, generally between 1.60 and 2.23 ppm. rsc.org Specifically, the methine protons (CH) of the adamantyl group are observed around 2.10 ppm, while the methylene (B1212753) protons (CH₂) appear at approximately 1.84 and 2.23 ppm. rsc.org The protons on the imidazole ring resonate at lower fields due to the aromatic nature of the ring. The proton at the C2 position of the imidazole ring is characteristically deshielded and appears as a singlet. The protons at the C4 and C5 positions of the imidazole ring also give distinct signals.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment in the molecule. For the adamantyl group, the quaternary carbon attached to the imidazole nitrogen appears at a specific chemical shift, while the CH and CH₂ carbons resonate at higher fields. The carbon atoms of the imidazole ring (C2, C4, and C5) have characteristic chemical shifts in the downfield region, typically between 120 and 130 ppm. uzh.ch The specific chemical shifts can vary slightly depending on the solvent and the presence of any substituents.
Detailed assignments from various studies are presented in the table below:
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| Imidazole H-2 | 7.80 (s) | 122.5 (d) | semanticscholar.orgnih.gov |
| Imidazole H-4/H-5 | 6.71-6.78 (m), 7.24 (s) | 120.5 (s), 128.0 (s) | semanticscholar.orgnih.gov |
| Adamantyl CH | 2.10 (m) | 35.4 (d) | rsc.orgsemanticscholar.org |
| Adamantyl CH₂ | 1.84 (m), 2.23 (m) | 43.1 (t), 29.5 (t) | rsc.orgsemanticscholar.org |
| Adamantyl C (quaternary) | - | 58.9 (s) | semanticscholar.org |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and may vary slightly based on experimental conditions. The multiplicities are indicated as (s) for singlet, (d) for doublet, and (m) for multiplet.
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, providing a unique "fingerprint" of the molecule. These techniques are sensitive to the different types of chemical bonds and their arrangements within the molecule.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The adamantyl group gives rise to strong C-H stretching vibrations in the region of 2850-2920 cm⁻¹. nih.gov Bending and wagging modes of the adamantyl CH₂ and CH groups are also observable at lower frequencies. researchgate.net The imidazole ring contributes to the spectrum with C-H stretching vibrations, as well as C=C and C=N stretching vibrations within the aromatic ring, typically appearing in the 1400-1600 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching modes of the adamantyl cage are often prominent in the Raman spectrum. researchgate.net The symmetric vibrations of the imidazole ring are also typically Raman active. Differences in the selection rules for IR and Raman spectroscopy mean that some vibrational modes may be active in one technique but not the other, or may have different intensities, providing a more complete picture of the molecule's vibrational structure. americanpharmaceuticalreview.com
A summary of key vibrational frequencies is provided in the table below:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| Adamantyl C-H Stretch | 2920, 2858 | ~2900 | nih.govresearchgate.netresearchgate.net |
| Imidazole Ring Stretch (C=C, C=N) | 1597, 1493, 1450 | 1400-1600 | nih.gov |
| Adamantyl C-C Stretch | - | 652, 748, 780 | researchgate.net |
| Imidazole C-H Bend | 752, 663 | - | nih.gov |
Mass Spectrometry for Molecular Fragmentation Pathways and Isotope Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. This technique provides confirmation of the molecular formula and offers insights into the compound's structure and stability under ionization.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. rsc.org A prominent fragmentation pathway involves the loss of the imidazole group, leading to the formation of the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, which is often the base peak due to its high stability. Other fragments may arise from the cleavage of the imidazole ring or further fragmentation of the adamantyl cage.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. rsc.org Isotope analysis, observing the relative abundances of isotopic peaks (e.g., M+1, M+2), can further confirm the elemental composition of the molecule.
Key fragments observed in the mass spectrum of this compound and its derivatives are listed below:
| Fragment | m/z (mass-to-charge ratio) | Identity | Reference |
| [M]⁺ | 202 | Molecular Ion | uni.lu |
| [M-H]⁺ | 201 | Loss of a hydrogen atom | uni.lu |
| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation | researchgate.net |
| [C₁₆H₁₈O]⁺ | 226 | Fragment from a derivative | nih.gov |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light primarily involves the π → π* transitions of the imidazole ring. The adamantyl group, being a saturated hydrocarbon, does not exhibit significant absorption in the typical UV-Vis range.
The UV-Vis spectrum of imidazole and its derivatives typically shows absorption maxima in the range of 200-280 nm. The exact position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the imidazole ring. While specific UV-Vis data for this compound is not extensively reported, related imidazole derivatives show characteristic absorptions that can be used for qualitative analysis and concentration determination. researchgate.netmdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure
Advanced Chromatographic Techniques for Purity and Separation
Advanced chromatographic techniques are indispensable for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. For this compound and its derivatives, TLC is frequently employed using a silica (B1680970) gel stationary phase and a suitable mobile phase, such as a mixture of heptane (B126788) and ethyl acetate (B1210297) or ethyl acetate and ethanol. rsc.orgevitachem.com
Column Chromatography is the standard method for the purification of this compound on a preparative scale. rsc.org Silica gel is commonly used as the stationary phase, and the compound is eluted with a solvent system similar to that used for TLC, allowing for the separation of the desired product from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) can be used for the high-resolution separation and quantitative analysis of this compound. By selecting an appropriate column (e.g., a reversed-phase C18 column) and mobile phase, HPLC can provide accurate information about the purity of the compound and can be used to detect and quantify any impurities present. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. GC-MS allows for the separation of the compound from any volatile impurities, and the subsequent mass analysis provides confirmation of the identity of each component. rsc.org
Non Biological Applications and Functional Materials Contexts
Role as Ligands in Organometallic Chemistry and Homogeneous Catalysis
The imidazole (B134444) moiety of 1-(1-Adamantyl)imidazole serves as an excellent platform for the generation of N-heterocyclic carbene (NHC) ligands. These ligands have become indispensable in organometallic chemistry and homogeneous catalysis due to their strong σ-donating ability and the stability they confer upon metal centers. scripps.edusigmaaldrich.com
Precursors for N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis
This compound is a direct precursor to 1-(1-Adamantyl)imidazol-2-ylidene, an N-heterocyclic carbene. The synthesis of this NHC is typically achieved through the deprotonation of the corresponding imidazolium (B1220033) salt. scripps.edu The resulting carbene features a bulky adamantyl group attached to one of the nitrogen atoms of the imidazole ring. This adamantyl group provides significant steric hindrance around the metal center to which the NHC coordinates.
The first isolation of a stable crystalline N-heterocyclic carbene, 1,3-di-adamantylimidazol-2-ylidene, by Arduengo and coworkers in 1991 was a landmark achievement that spurred the rapid development of NHC chemistry. mdpi.com The steric bulk of the adamantyl groups is crucial for the stability of the carbene. scripps.edu NHCs like the one derived from this compound are strong σ-donor ligands that form robust bonds with a wide array of transition metals. scripps.edumdpi.com This stability is a key advantage over other ligands, such as phosphines, making NHC-metal complexes highly effective and long-lasting catalysts. scripps.edusigmaaldrich.com The electronic properties of the NHC can be tuned by modifying the imidazole ring, though they generally exhibit a narrow range of strong electron-donating ability. scripps.edu
The adamantyl group's influence extends to the reactivity and selectivity of the resulting metal complexes. For instance, in palladium-catalyzed cross-coupling reactions, the steric demand of the NHC ligand can significantly influence the catalytic efficacy. core.ac.uk
Applications in Olefin Metathesis and Cross-Coupling Reactions
NHC-metal complexes, including those derived from adamantyl-substituted imidazoles, have found widespread use in various catalytic reactions, most notably olefin metathesis and cross-coupling reactions. smolecule.comuwindsor.ca
In olefin metathesis , a powerful carbon-carbon bond-forming reaction, ruthenium complexes bearing NHC ligands are among the most active and versatile catalysts. smolecule.comuwindsor.ca The NHC ligand, with its strong M-C bond, promotes catalyst stability and activity. smolecule.com For example, 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride serves as a precursor for chelated ruthenium catalysts used in Z-selective olefin metathesis reactions. smolecule.com The steric and electronic properties of the adamantyl-containing NHC ligand play a crucial role in controlling the selectivity and efficiency of these metathesis reactions. uwindsor.ca
In the realm of cross-coupling reactions , which are fundamental to the synthesis of complex organic molecules, palladium and nickel complexes with NHC ligands have demonstrated exceptional performance. core.ac.uknih.gov These catalysts can facilitate the coupling of challenging substrates, such as unactivated alkyl halides. core.ac.uk For instance, nickel complexes with sterically demanding ligands have been shown to catalyze the Negishi coupling of functionalized secondary alkyl bromides and iodides at room temperature. core.ac.uk The adamantyl group on the NHC ligand can contribute to creating the necessary steric environment to promote these difficult transformations.
Supramolecular Assembly and Host-Guest Interactions due to Adamantyl Moiety
The adamantyl group of this compound is not only a source of steric bulk but also a key player in directing supramolecular assembly through host-guest interactions. thno.orgacs.org The hydrophobic and geometrically well-defined nature of the adamantane (B196018) cage makes it an excellent "guest" for various "host" molecules, most notably cyclodextrins. acs.orgnih.gov
Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. acs.org This structure allows them to encapsulate hydrophobic guest molecules, such as the adamantyl group, in aqueous environments. acs.org This host-guest interaction is a powerful tool for constructing self-assembling systems. For example, by functionalizing a polymer with cyclodextrin (B1172386) hosts and another with adamantane guests, a supramolecular hydrogel can be formed through the non-covalent interactions between the two components. acs.org
While direct studies on the supramolecular assembly of this compound itself are not extensively detailed in the provided context, the principle of adamantane-driven host-guest chemistry is well-established. thno.orgacs.orgsioc-journal.cn This suggests that this compound could be a valuable building block for designing supramolecular architectures. For instance, it could be incorporated into larger structures where the adamantyl group directs the assembly with a cyclodextrin-containing component, while the imidazole moiety remains available for metal coordination or other interactions.
Integration into Advanced Material Systems (e.g., Polymers, Sensors)
The unique properties of this compound and its derivatives make them attractive for integration into advanced material systems, including polymers and sensors. mdpi.comnih.gov
The imidazole ring is a versatile functional group that can be incorporated into polymeric structures. mdpi.com For example, vinylimidazole can be polymerized to create materials with specific binding properties. mdpi.com The incorporation of the adamantyl group could introduce new functionalities to these polymers, such as enhanced thermal stability or the ability to participate in host-guest interactions for the creation of responsive materials.
In the field of sensors , conducting polymers are often used as the active material due to their tunable electrical and optical properties. nih.gov Imidazole-containing polymers have been investigated for their potential in creating selective sensors. mdpi.com The adamantyl group could be used to create specific binding sites within a polymer matrix, leading to sensors with high selectivity for particular analytes. This concept is central to molecularly imprinted polymers (MIPs), where a template molecule is used to create a specific cavity in a polymer. mdpi.com The adamantyl group could serve as a recognizable feature for creating such imprinted sites.
Furthermore, the ability of the imidazole moiety to coordinate with metals can be exploited in the development of sensors. For instance, a polymer containing this compound units could be used to sequester metal ions, with the resulting change in the polymer's properties (e.g., color, conductivity) serving as the sensor response.
Analytical Chemistry Applications (e.g., complexation in separations)
The complexation properties of this compound, stemming from both the imidazole ring and the adamantyl group, suggest potential applications in analytical chemistry, particularly in separation science.
The imidazole portion of the molecule can act as a ligand to form complexes with metal ions. ajrconline.org This property could be utilized in techniques like ion-exchange chromatography or capillary electrophoresis for the separation and detection of metal ions. By immobilizing this compound onto a solid support, a stationary phase with selectivity for certain metals could be created.
The host-guest interactions of the adamantyl group can also be leveraged for separations. Affinity chromatography is a powerful technique that relies on specific binding interactions. A stationary phase modified with cyclodextrin could be used to selectively retain and separate molecules containing an adamantyl group, including this compound itself or other adamantane-containing analytes.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
While established methods for synthesizing N-substituted imidazoles exist, future research is geared towards greener, more efficient, and highly selective synthetic routes.
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field in organic synthesis, enabling challenging transformations under mild conditions. arkat-usa.orgbeilstein-journals.orgusp.br This methodology could be developed for the N-arylation or N-alkylation of imidazoles, including the introduction of the adamantyl group. Research could explore the use of organic dyes or transition metal complexes as photocatalysts to activate the C-N bond formation between adamantyl precursors and the imidazole (B134444) ring, offering a novel and sustainable synthetic pathway. arkat-usa.orgresearchgate.net
Flow Chemistry: Continuous flow reactors, as opposed to traditional batch processing, can offer superior control over reaction parameters, leading to improved yield, purity, and safety. Adapting the synthesis of 1-(1-adamantyl)imidazole to a flow process could be a significant step towards scalable and industrial production. evitachem.com
A comparison of these emerging methodologies is presented below:
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free or green solvent use. tandfonline.comnih.govorientjchem.org | Optimization of microwave parameters (power, time) and catalyst systems for one-pot reactions. orientjchem.org |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable visible light energy, access to unique reactivities. arkat-usa.orgbeilstein-journals.orgusp.br | Design of suitable photocatalysts and optimization of reaction conditions for C-N coupling. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, improved purity. evitachem.com | Development of a continuous flow reactor setup and optimization of parameters for industrial-scale synthesis. |
Novel Functionalization Strategies for Diverse Chemical Scaffolds
Future research will not only focus on the synthesis of the parent compound but also on the strategic functionalization of both the adamantane (B196018) cage and the imidazole ring to create a diverse library of chemical scaffolds.
Direct C-H Functionalization: Direct C–H bond activation is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. cuni.cziaea.org Research is moving towards catalyst-controlled C-H functionalization of the adamantane cage, allowing for selective introduction of new groups at its tertiary (bridgehead) or secondary positions. acs.orgacs.org Palladium-catalyzed C-H arylation has already shown promise for functionalizing the imidazole core at various positions. nih.govacs.org Combining these strategies could lead to poly-functionalized adamantyl-imidazole derivatives with tailored properties. For instance, selective C-H oxidation or amination of the adamantane moiety could create new attachment points for building more complex structures. cuni.cz
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable, particularly in drug discovery. Future work will likely explore late-stage functionalization of this compound derivatives. This could involve photoredox-mediated radical additions to introduce alkyl or aminoalkyl groups onto the adamantane scaffold, a technique that has shown excellent chemoselectivity for strong C-H bonds. acs.orgnih.gov
"Click Chemistry" Approaches: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to append triazole rings and other functionalities to either the adamantane or imidazole portions of the molecule, provided suitable alkyne or azide (B81097) precursors are synthesized. scielo.br This offers a modular and highly efficient way to build complex molecular architectures.
Advanced Computational Modeling Approaches for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental work. nih.gov For this compound, advanced modeling can provide deep insights into its behavior and potential applications.
Density Functional Theory (DFT): DFT calculations are crucial for understanding the structural, electronic, and reactive properties of molecules. arxiv.orgdoi.org Future studies will likely use DFT to:
Predict Reaction Outcomes: Model transition states and reaction pathways for new synthetic routes to predict feasibility and selectivity. doi.org
Elucidate Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the compound's behavior in photoredox or electronic applications. doi.orgnih.gov The gap between the HOMO and LUMO can be a descriptor for properties like volumetric net heating value in adamantane derivatives. doi.org
Analyze Spectroscopic Data: Correlate calculated vibrational frequencies with experimental IR and Raman spectra to confirm structural assignments. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules and their interactions over time. tandfonline.com This is particularly relevant for:
Studying Self-Assembly: Simulating how multiple this compound molecules interact in solution or on surfaces can predict their potential to form ordered structures or aggregates. arxiv.org
Investigating Ligand-Protein Interactions: In medicinal chemistry, MD simulations can reveal the stability of a this compound derivative bound to a biological target, such as an enzyme active site. tandfonline.com
| Computational Method | Application for this compound | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism analysis, vibrational analysis. doi.orgtandfonline.com | HOMO/LUMO energies, reaction energy barriers, atomic charges, IR/Raman frequencies. doi.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in a system. arxiv.org | Self-assembly behavior, binding stability with host molecules or proteins, solvation free energy. arxiv.orgtandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. nih.gov | Predictive models for inhibitory activity, ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov |
Exploration of Compound Interactions in Novel Chemical Environments
The unique combination of a bulky, lipophilic adamantyl group and a polar, coordinating imidazole ring makes this compound an intriguing candidate for exploration in new chemical contexts. rsc.org
Supramolecular Chemistry: The adamantane cage is a classic guest moiety in host-guest chemistry, known to form stable inclusion complexes with macrocycles like cyclodextrins and cucurbit[n]urils (CB[n]). rsc.orgmdpi.com Future research could explore the encapsulation of this compound within these hosts. This could lead to:
Recoverable Catalysts: By incorporating the adamantyl group into an N-heterocyclic carbene (NHC) ligand, the resulting transition metal catalyst could be immobilized on a solid support functionalized with host molecules, allowing for easy recovery and reuse. mdpi.comnih.govresearchgate.net
Drug Delivery Systems: Encapsulation within a biocompatible host like CB[n] could enhance the solubility and bioavailability of adamantyl-imidazole-based drug candidates. rsc.org
Materials Science: The rigid, three-dimensional nature of the adamantyl group can be exploited in the design of new materials. evitachem.com Future avenues include investigating this compound derivatives as:
Building Blocks for Metal-Organic Frameworks (MOFs): The imidazole nitrogen can coordinate to metal centers, while the adamantyl group can act as a bulky spacer, potentially leading to MOFs with high porosity and unique topologies.
Ligands for Nanoparticle Stabilization: The adamantyl group can provide a stable, bulky shell around metal nanoparticles, preventing aggregation and tuning their electronic properties.
Novel Catalytic Systems: While adamantyl-based N-heterocyclic carbenes are known, the specific properties of the this compound scaffold could be leveraged in new catalytic applications. The steric bulk of the adamantyl group can create a unique pocket around a metal center, influencing the selectivity of catalytic transformations. uq.edu.au Exploration could include its use as a ligand in cross-coupling reactions, C-H activation, or polymerization catalysis. uq.edu.au
Q & A
Q. What are the optimal synthetic routes for high-yield production of 1-(1-Adamantyl)imidazole?
The most efficient method involves reacting 1H-imidazole with 1-Adamantyl bromide in a melt phase, avoiding solvents. This approach improves yields compared to traditional 1-aryl substitution routes. Post-synthesis, purification is achieved via column chromatography or sublimation to isolate the white crystalline product (85–90% purity). The key challenge is separating the byproduct, 4-(1-Adamantyl)imidazole, which co-forms due to competing substitution pathways .
Q. What standard analytical techniques are used to confirm the structure of this compound?
Researchers routinely employ:
- 1H/13C NMR : To verify adamantyl proton signals (distinct upfield shifts at δ 1.6–2.1 ppm) and imidazole ring protons (δ 6.9–7.3 ppm).
- Mass spectrometry (ESI–MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 229.2).
- Melting point analysis : Typically 152–154°C for pure samples.
Cross-referencing with spectral databases ensures structural accuracy .
Q. How is the purity of this compound assessed during synthesis?
Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes byproducts like 4-(1-Adamantyl)imidazole. Sublimation under reduced pressure (80–100°C, 0.1 mmHg) provides an alternative for solvent-free purification. Purity is confirmed via TLC (Rf ≈ 0.4 in 1:1 EtOAc/hexane) and HPLC (≥95% area under the curve) .
Advanced Research Questions
Q. How can regioselectivity challenges in adamantyl-substituted imidazole synthesis be addressed?
Regioselective N1-adamantylation is hindered by competing C4-substitution. To mitigate this:
- Use excess 1-Adamantyl bromide (1.5–2.0 eq.) to favor N1-adamantylation.
- Optimize reaction time (≤24 hrs) and temperature (80–100°C) to minimize byproduct formation.
- Employ sterically hindered bases (e.g., NaH in DMF) to direct substitution to the less hindered N1 position .
Q. What methodologies resolve discrepancies in spectral data interpretation for adamantyl-imidazole derivatives?
For ambiguous NMR signals:
- Perform 2D NMR (COSY, HSQC) to assign adamantyl and imidazole protons.
- Use variable-temperature NMR to distinguish overlapping peaks caused by restricted rotation of the adamantyl group.
- Compare with computational models (DFT-based chemical shift predictions) for validation .
Q. How do purification techniques impact the efficiency of isolating this compound?
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Column Chromatography | 70–75% | ≥95% | 6–8 hrs | Lab-scale |
| Sublimation | 65–70% | ≥98% | 12–24 hrs | Limited scale |
| Sublimation avoids solvent residues but is slower. Column chromatography is preferred for rapid, scalable purification despite moderate yield loss . |
Q. How are structure-activity relationships (SAR) studied in adamantyl-imidazole derivatives for drug discovery?
SAR studies focus on:
- Adamantyl positioning : 1- vs. 2-adamantyl substitution (e.g., anti-tuberculosis activity in 1-adamantyl-3-heteroaryl ureas ).
- Heteroaryl modifications : Introducing oxadiazole or pyrazole rings (Table 1).
Q. Table 1: Anti-TB Activity of Selected Derivatives
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 40 | 5-(Thiophen-2-yl) | 2.1 |
| 44 | 1-Methylpyrazol-4-yl | 1.8 |
| 46 | 5-t-Butylisoxazol-3-yl | 3.4 |
Data from in vitro assays reveal that electron-withdrawing groups enhance potency .
Q. What advanced techniques characterize host-guest interactions of this compound with β-cyclodextrin?
NMR titration (e.g., ROESY) identifies adamantyl inclusion into β-cyclodextrin’s hydrophobic cavity. Binding constants (Ka ≈ 10³–10⁴ M⁻¹) are quantified via isothermal titration calorimetry (ITC) . Such studies inform drug delivery systems leveraging cyclodextrin complexation .
Methodological Considerations
- Contradiction Analysis : and highlight competing substitution pathways; kinetic vs. thermodynamic control must be evaluated via time-resolved reaction monitoring.
- Data Reproducibility : Ensure consistent adamantyl bromide quality (≥98% purity) to avoid batch-to-batch variability in yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
